

Application Notes: Selecting and Utilizing Cell Lines for Invasin-Mediated Entry Studies

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Compound of Interest

Compound Name: *invasin*

Cat. No.: *B1167395*

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Introduction

Invasin, a 986-amino acid outer membrane protein from *Yersinia* species, is a key virulence factor that facilitates the entry of these bacteria into host cells. This process is initiated by the high-affinity binding of **invasin** to several members of the $\beta 1$ integrin family of cell adhesion molecules on the host cell surface. The selection of an appropriate cell line is therefore critical for studying the molecular mechanisms of **invasin**-mediated bacterial uptake and for the development of potential therapeutic interventions. This document provides a detailed guide to suitable cell lines, experimental protocols, and the underlying signaling pathways.

Recommended Cell Lines for Invasin-Mediated Entry

The primary determinant for a cell line's suitability for **invasin** studies is its surface expression level of $\beta 1$ integrins. Cell lines with high levels of $\beta 1$ integrins generally exhibit robust **invasin**-mediated uptake.

Table 1: Comparison of Cell Lines for **Invasin**-Mediated Entry

Cell Line	Origin	β 1 Integrin Expression	Key Features & Considerations	Reference
HEp-2	Human epidermoid carcinoma, larynx	High	Adherent, easy to transfect. Widely used and well-characterized for invasion studies.	
CHO- β 1	Chinese Hamster Ovary (transfected)	High (overexpressed)	Low endogenous β 1 integrin expression in parental CHO cells makes the transfected line an excellent model for studying the specific role of β 1 integrins.	
HeLa	Human cervical adenocarcinoma	Moderate to High	Adherent, robust, and widely available. Shows consistent invasion-mediated uptake.	
SW480	Human colon adenocarcinoma	High	Polarized epithelial cells, useful for studying entry across epithelial barriers.	

MDCK	Madin-Darby Canine Kidney	Moderate	Can form polarized monolayers, making them suitable for studying bacterial translocation across epithelial layers.
COS-7	African green monkey kidney fibroblast-like	Moderate	Easy to transfect and suitable for overexpression studies of host factors.
NIH/3T3	Mouse embryonic fibroblast	Moderate	Good model for studying cytoskeletal rearrangements and signaling in a fibroblast context.

Experimental Protocols

Protocol 1: Bacterial Invasion Assay

This protocol details a quantitative method to assess the efficiency of **invasin**-mediated bacterial entry into a selected cell line.

Materials:

- Selected mammalian cell line (e.g., HEp-2)
- *Yersinia pseudotuberculosis* expressing **invasin** (or *E. coli* expressing cloned **invasin**)
- Dulbecco's Modified Eagle Medium (DMEM)

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Gentamicin
- Phosphate Buffered Saline (PBS)
- Triton X-100
- Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
- Tryptic Soy Agar (TSA) or Luria-Bertani (LB) agar plates
- 24-well tissue culture plates

Procedure:

- Cell Culture:
 - One day prior to the assay, seed the selected cell line into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 1×10^5 cells/well for HEP-2).
 - Incubate at 37°C in a 5% CO₂ incubator.
- Bacterial Culture:
 - Inoculate a single colony of the **invasin**-expressing bacteria into TSB or LB broth.
 - Grow overnight at 26°C (for Yersinia) or 37°C (for E. coli) with shaking.
- Infection:
 - Wash the confluent cell monolayer twice with sterile PBS.
 - Replace the medium with 500 µL of pre-warmed, serum-free DMEM.
- Add the bacterial culture to the cells at a Multiplicity of Infection (MOI) of 10-100.

- Centrifuge the plate at 200 x g for 5 minutes to synchronize the infection.
- Incubate for 90 minutes at 37°C in a 5% CO2 incubator to allow for bacterial entry.
- Gentamicin Protection:
 - Aspirate the medium and wash the cells three times with PBS to remove non-adherent bacteria.
 - Add 500 µL of DMEM containing 100 µg/mL gentamicin to each well.
 - Incubate for 1 hour at 37°C to kill extracellular bacteria.
- Cell Lysis and Plating:
 - Wash the cells three times with PBS to remove the gentamicin.
 - Lyse the cells by adding 500 µL of 1% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.
 - Serially dilute the lysate in PBS and plate the dilutions onto TSA or LB agar plates.
 - Incubate the plates overnight at the appropriate temperature.
- Quantification:
 - Count the number of Colony Forming Units (CFU) on the plates.
 - Calculate the percentage of internalized bacteria relative to the initial inoculum.

Protocol 2: Immunofluorescence Staining of the Invasin-Induced Signaling Cascade

This protocol allows for the visualization of key signaling molecules recruited to the site of bacterial entry.

Materials:

- Cells grown on glass coverslips in a 24-well plate
- **Invasin**-expressing bacteria
- Paraformaldehyde (4%)
- Triton X-100 (0.1%)
- Bovine Serum Albumin (BSA)
- Primary antibodies (e.g., anti-phospho-FAK, anti-paxillin)
- Fluorescently labeled secondary antibodies
- DAPI (4',6-diamidino-2-phenylindole)
- Mounting medium
- Fluorescence microscope

Procedure:

- Infection:
 - Perform the infection as described in Protocol 1 (steps 1-3), using cells grown on coverslips.
- Fixation and Permeabilization:
 - After the desired incubation time (e.g., 30 minutes), wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking and Staining:

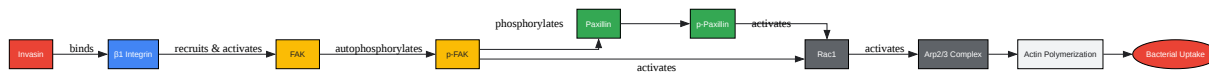
- Wash three times with PBS.
- Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
- Incubate with the primary antibody (diluted in 1% BSA) for 1 hour at room temperature.
- Wash three times with PBS.
- Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA) for 1 hour in the dark.
- Wash three times with PBS.
- Mounting and Imaging:
 - Stain the nuclei with DAPI for 5 minutes.
 - Wash with PBS.
 - Mount the coverslips onto glass slides using a mounting medium.
 - Visualize the cells using a fluorescence microscope.

Signaling Pathways and Visualization

Invasin-mediated entry triggers a signaling cascade that results in cytoskeletal rearrangements necessary for bacterial engulfment. This process is initiated by the clustering of $\beta 1$ integrins upon binding to **invasin**.

Invasin-Mediated Signaling Cascade

The binding of **invasin** to $\beta 1$ integrins leads to the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK, in turn, phosphorylates other downstream targets, including paxillin and p130Cas, leading to the activation of Rac1, a small GTPase. Rac1 activation stimulates actin polymerization via the Arp2/3 complex, resulting in the formation of membrane protrusions that engulf the bacterium.

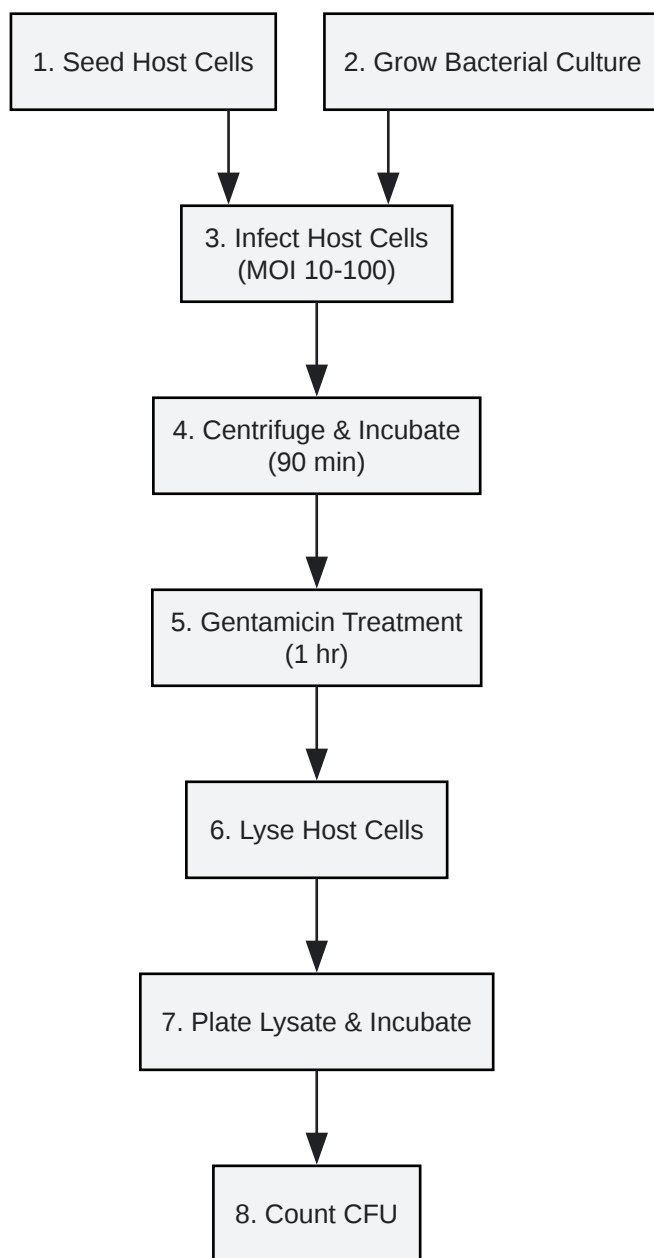


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Caption: Signaling pathway of **invasin**-mediated bacterial entry.

Experimental Workflow for Invasion Assay

The following diagram outlines the key steps in a quantitative bacterial invasion assay.



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Caption: Workflow for a quantitative gentamicin protection assay.

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